Thiofentanil oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiofentanil oxalate is a synthetic analgesic that is pharmacologically stronger and more potent than morphine, with less physical dependence production.

Aplicaciones Científicas De Investigación

Anesthesia in Wildlife Conservation

Thiofentanil oxalate, previously known as A-3080, is used in the chemical immobilization of various nondomestic hoofstock species. Its efficacy and physiological impact were studied in axis deer (Axis axis), where it was used for anesthetization during vasectomy procedures. The study found that thiofentanil, in combination with medetomidine and ketamine, resulted in rapid induction but also unpredictable inductions and significant respiratory and metabolic disturbances, suggesting careful consideration of its use in certain wildlife species (Smith et al., 2006).

Immobilization of African Buffalo

In a study conducted on African buffalo (Syncerus caffer), thiofentanil oxalate demonstrated effectiveness for immobilization, providing fast induction and smooth recovery. This study highlighted thiofentanil oxalate as a low-volume, high-potency, reversible drug, making it suitable for immobilizing large wildlife like African buffalo (Szabó et al., 2015).

Use in Ungulate Immobilization

Thiafentanil oxalate has been successfully used to immobilize captive and free-ranging ungulates. A study comparing its efficacy with carfentanil citrate in gaur (Bos gaurus) immobilization for electroejaculation indicated that both drugs provide smooth induction and adequate anesthesia. However, significant hypoxemia was noted, requiring careful monitoring (Napier et al., 2011).

Immobilization of Mule Deer

Thiafentanil oxalate was evaluated for immobilizing mule deer (Odocoileus hemionus), showing rapid induction and immobilization. Its effectiveness was further confirmed in free-ranging deer, where it was used in combination with xylazine. This study recommended specific drug combinations for mule deer immobilization based on overall reliability and effectiveness (Wolfe et al., 2004).

Secondary Exposure Risks

A case of inadvertent ingestion of thiafentanil oxalate by a captive mountain lion (Puma concolor) revealed risks associated with secondary exposure. The animal experienced prolonged sedation, muscle tension, and myopathy, highlighting the need for proper disposal of carcasses of animals immobilized with thiafentanil to prevent secondary exposure in scavengers (Wolfe & Miller, 2005).

Propiedades

Número CAS |

101365-73-5 |

|---|---|

Nombre del producto |

Thiofentanil oxalate |

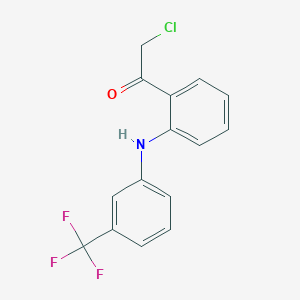

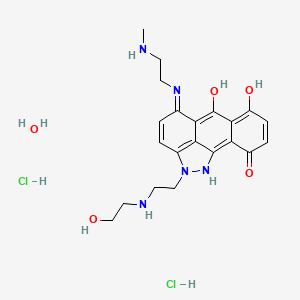

Fórmula molecular |

C24H30N2O8S |

Peso molecular |

506.57 |

Nombre IUPAC |

4-Piperidinecarboxylic acid, 4-((2-methoxyacetyl)phenylamino)-1-(2-(2-thienyl)ethyl)-, methyl ester, ethanedioate |

InChI |

InChI=1S/C22H28N2O4S.C2H2O4/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19;3-1(4)2(5)6/h3-9,16H,10-15,17H2,1-2H3;(H,3,4)(H,5,6) |

Clave InChI |

NHPPWKIWKNUHSS-UHFFFAOYSA-N |

SMILES |

O=C(C1(N(C(COC)=O)C2=CC=CC=C2)CCN(CCC3=CC=CS3)CC1)OC.O=C(O)C(O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Thiofentanil oxalate; A 3080; A-3080; A3080 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)